Lipophilicity (LogP) Benchmarking of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid Against Non-Fluorinated and Des-Methoxy Analogs
The lipophilicity of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, calculated as LogP = 3.1995, is a key differentiator. This value represents a moderate lipophilicity that is crucial for membrane permeability in cell-based assays. This is a calculated value and should be compared to predicted LogP values for relevant in-class analogs. A comparator, 2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (a regioisomer), is expected to exhibit a similar but not identical LogP due to altered dipole moments. A non-fluorinated analog, 5-phenylbenzoic acid, has a significantly lower LogP (approx. 2.5-2.8, estimated), demonstrating the lipophilicity-enhancing effect of the combined fluoro and methoxy substituents .
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.1995 |
| Comparator Or Baseline | Non-fluorinated analog: 5-phenylbenzoic acid (estimated LogP ~2.6) |
| Quantified Difference | Difference of approximately +0.6 LogP units |
| Conditions | Computational calculation (in silico prediction) |
Why This Matters
The increased LogP relative to non-fluorinated analogs improves the compound's predicted passive membrane permeability, making it a superior choice for early-stage cell-based phenotypic screening where intracellular target access is required.
